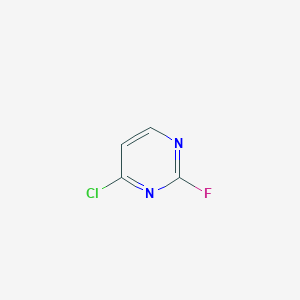

4-Chloro-2-fluoropyrimidine

Overview

Description

4-Chloro-2-fluoropyrimidine is an organic compound with the molecular formula C4H2ClFN2 and a molecular weight of 132.52 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 4-Chloro-2-fluoropyrimidine is 1S/C4H2ClFN2/c5-3-1-2-7-4(6)8-3/h1-2H . This indicates that the molecule consists of a pyrimidine ring with chlorine and fluorine substituents.

Physical And Chemical Properties Analysis

Scientific Research Applications

Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), are widely used in cancer treatment . 4-Chloro-2-fluoropyrimidine, as a fluorinated pyrimidine, may have similar applications. More than 2 million cancer patients are treated with 5-FU each year .

Study of 5-FU Metabolism and Biodistribution

Methods for 5-FU synthesis, including the incorporation of radioactive and stable isotopes, are reviewed for studying 5-FU metabolism and biodistribution . 4-Chloro-2-fluoropyrimidine could potentially be used in similar studies.

Preparation of RNA and DNA Substituted with Fluorinated Pyrimidines

Fluorinated pyrimidines are used for preparing RNA and DNA substituted with these compounds for biophysical and mechanistic studies . 4-Chloro-2-fluoropyrimidine could be used in similar applications.

Study of Nucleic Acid Structure and Dynamics

New insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies . 4-Chloro-2-fluoropyrimidine could be used in similar research.

Inhibition of RNA- and DNA-Modifying Enzymes

Recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution . 4-Chloro-2-fluoropyrimidine could potentially have similar effects.

Development of Polymeric Fluorinated Pyrimidines

The use of polymeric fluorinated pyrimidines may enable the more precise use of these compounds for cancer treatment in the era of personalized medicine . 4-Chloro-2-fluoropyrimidine could potentially be used in the development of such polymers.

Safety and Hazards

The safety information for 4-Chloro-2-fluoropyrimidine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

4-Chloro-2-fluoropyrimidine is a type of fluoropyrimidine, a class of chemotherapeutic agents widely used for the treatment of various solid tumors . The primary targets of fluoropyrimidines are enzymes involved in the biosynthetic process of DNA and RNA synthesis . These include thymidylate synthase (TS), dihydropyrimidine dehydrogenase (DPYD), and potentially other enzymes involved in nucleotide synthesis .

Mode of Action

Fluoropyrimidines exert their antimetabolite actions by directly incorporating into nucleic acids the active nucleotides fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) . This incorporation inhibits the biosynthetic process of DNA and RNA synthesis, disrupting the normal functioning of cells .

Biochemical Pathways

The bioconversion of fluoropyrimidine prodrugs to 5-fluorouracil (5-FU) and the subsequent metabolic activation of 5-FU are required for the formation of FdUTP and FUTP . This process involves multiple biochemical pathways, including the conversion of tegafur (an oral prodrug of 5-FU) to 5-FU by the cytochrome P450 isoenzyme CYP2A6 . The rate-limiting enzyme in 5-FU catabolism is DPYD .

Pharmacokinetics

The pharmacokinetics of fluoropyrimidines are complex and can be influenced by genetic factors . For example, variations in genes implicated in fluoropyrimidine pharmacokinetics and pharmacodynamics can increase the risk for fluoropyrimidine toxicity . DPYD-based dosing guidelines exist to guide fluoropyrimidine chemotherapy, suggesting significant dose reductions in DPYD defective patients .

Result of Action

The result of fluoropyrimidine action is the inhibition of DNA and RNA synthesis, leading to cell death . This makes fluoropyrimidines effective in the treatment of various solid tumors, including gastrointestinal (colorectal, liver, and pancreatic), head and neck, and breast cancer .

Action Environment

The action of fluoropyrimidines can be influenced by environmental factors, including the presence of other drugs and the patient’s genetic makeup . For example, the efficacy and toxicity of fluoropyrimidines can be affected by the presence of DPYD inhibitors . Additionally, genetic variations can influence the metabolism of fluoropyrimidines, affecting their efficacy and toxicity .

properties

IUPAC Name |

4-chloro-2-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-3-1-2-7-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTOHBIHGICRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342611 | |

| Record name | 4-chloro-2-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoropyrimidine | |

CAS RN |

51422-00-5 | |

| Record name | 4-chloro-2-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)

![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)